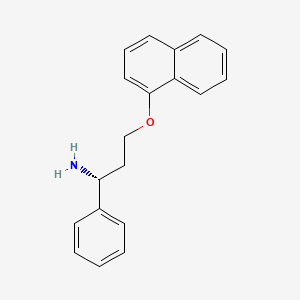

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine

Description

Properties

IUPAC Name |

(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJKLSASLJIYAO-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742610 | |

| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147199-40-4 | |

| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of ®-N-Didemethyl Dapoxetine is the serotonin transporter . This transporter is a key player in the regulation of serotonin levels in the brain, which is a neurotransmitter that plays a crucial role in mood regulation.

Mode of Action

®-N-Didemethyl Dapoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the reuptake of serotonin by the neurons, thereby increasing the availability of serotonin in the synaptic cleft. This potentiation of serotonin activity leads to an increase in the signal transmitted between nerve cells.

Biochemical Pathways

The biochemical pathway primarily affected by ®-N-Didemethyl Dapoxetine is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing the signal transmission in the serotonergic pathway.

Pharmacokinetics

®-N-Didemethyl Dapoxetine is rapidly absorbed with maximum plasma concentrations occurring approximately 1-2 hours after tablet intake. The absolute bioavailability is 42% (range 15-76%), and dose proportional increases in exposure are observed between the 30 and 60 mg dose strengths. It is metabolized primarily by CYP2D6, CYP3A4, and flavin monooxygenase (FMO1) in the liver and kidneys. The elimination half-life is 1.5–1.6 hours, and it is excreted via the kidneys.

Result of Action

The action of ®-N-Didemethyl Dapoxetine results in a significant increase in ejaculatory latency when compared to placebo. This means that it can effectively delay ejaculation, making it a potential treatment for conditions like premature ejaculation.

Action Environment

The action of ®-N-Didemethyl Dapoxetine can be influenced by various environmental factors. For instance, the presence of food can modestly reduce the maximum plasma concentration and slightly delay the time for the compound to reach peak concentrations. Furthermore, the compound’s action may also be affected by the individual’s metabolic characteristics, such as the activity of the enzymes responsible for its metabolism.

Biochemical Analysis

Biochemical Properties

®-N-Didemethyl Dapoxetine interacts with various biomolecules, including enzymes and proteins. It binds onto the human transcript of the serotonin, norepinephrine (NE), and dopamine (DA) reuptake transporters, inhibiting their uptake. This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

®-N-Didemethyl Dapoxetine has significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and histopathological damage. It influences cell function by reducing lipid peroxidation, caspase-3, and inflammatory mediators compared to ischemia/reperfusion-injured rats.

Molecular Mechanism

The mechanism of action of ®-N-Didemethyl Dapoxetine is primarily related to the inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity. This results in an increase in serotonin’s action at the postsynaptic cleft, promoting delay in certain physiological responses.

Temporal Effects in Laboratory Settings

It is known that the compound has a rapid absorption and elimination rate, making it suitable for certain applications.

Metabolic Pathways

The metabolic pathways of ®-N-Didemethyl Dapoxetine involve its interaction with enzymes such as CYP2D6 and CYP3A4 in the liver, and FMO1 in the kidney. These interactions could potentially affect metabolic flux or metabolite levels.

Biological Activity

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, with the CAS number 147199-40-4 and the molecular formula CHNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The compound primarily acts as a selective serotonin reuptake inhibitor (SSRI) , targeting the serotonin transporter. By inhibiting the reuptake of serotonin, it enhances serotonergic signaling in the brain, which can lead to various therapeutic effects. This mechanism is similar to that of other SSRIs, which are widely used in the treatment of depression and anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed in the gastrointestinal tract. It is widely distributed throughout the body, metabolized primarily in the liver, and excreted via urine. This profile suggests a favorable therapeutic window for clinical applications.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer properties. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against breast cancer cell lines such as MCF-7. These studies utilized the MTT assay to evaluate cell viability, revealing that certain derivatives exhibit higher cytotoxic effects compared to established drugs like Tamoxifen .

Neuropharmacological Effects

The compound's action on serotonin pathways suggests potential applications in treating mood disorders. Its ability to modulate serotonin levels could lead to increased ejaculatory latency in males, indicating its utility in addressing premature ejaculation—a condition often treated with SSRIs.

Case Studies

Case Study 1: Anticancer Efficacy

A study investigating various derivatives of naphthalene compounds found that those with similar structures to this compound exhibited promising cytotoxic effects against MCF-7 cells. The results indicated a structure–activity relationship where modifications to the naphthalene ring enhanced biological activity .

Case Study 2: Mood Regulation

Another research effort focused on the neuropharmacological effects of compounds related to this compound. The findings suggested that these compounds could be effective in managing anxiety and depression through their serotonergic mechanisms .

Scientific Research Applications

Neuropharmacological Effects

Research indicates that (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine has significant neuropharmacological effects. It has been specifically evaluated for its influence on neurotransmitter systems, particularly serotonin. Its selective inhibition of serotonin reuptake suggests potential applications in treating premature ejaculation and other sexual dysfunctions by increasing ejaculatory latency.

Antimicrobial Activity

Compounds with naphthalene moieties, including this compound, have demonstrated antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain bacterial strains, indicating their potential use in developing new antimicrobial agents.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and distribution throughout the body. Metabolism occurs predominantly in the liver, with renal excretion being the primary route for elimination from the body. This profile is essential for understanding the compound's efficacy and safety in clinical applications.

Clinical Applications

Several studies have explored the clinical applications of this compound in treating psychiatric disorders and sexual dysfunctions. For example:

- Premature Ejaculation : Clinical trials have indicated that this compound may significantly increase ejaculatory latency in patients suffering from premature ejaculation, thus providing a potential therapeutic option for this condition .

Antimicrobial Studies

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. These findings suggest that the compound could be further investigated for its potential use in developing new antimicrobial therapies .

Comparison with Similar Compounds

Therapeutic Implications

- Neurological Applications: The target compound’s unmodified phenyl group and chiral center may favor serotonin or norepinephrine reuptake inhibition, akin to dapoxetine derivatives .

- Divergent Targets: Cinacalcet’s trifluoromethyl group shifts activity to calcium receptors, highlighting how minor structural changes redirect therapeutic utility .

Preparation Methods

Etherification of 3-Chloro-1-phenylpropan-1-one

The synthesis begins with the formation of the naphthyl ether backbone. In a typical procedure, 3-chloro-1-phenylpropan-1-one reacts with 1-naphthol under basic conditions (e.g., KOH in DMF) to yield 3-(1-naphthyloxy)-1-phenylpropan-1-one (Fig. 1). This step proceeds via nucleophilic aromatic substitution, where the naphtholate ion displaces the chloride group. Key parameters include:

Table 1: Optimization of Etherification Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Base | KOH, NaOH, Cs₂CO₃ | KOH | 82 |

| Solvent | DMF, DMSO, THF | DMF | 85 |

| Molar Ratio (1:1) | 1:1 to 1:1.2 | 1:1.1 | 78 |

Reductive Amination for Chiral Amine Formation

The ketone intermediate undergoes reductive amination to introduce the primary amine group while preserving stereochemistry. Two primary strategies are employed:

Asymmetric Catalytic Hydrogenation

Using a chiral catalyst such as Rhodium-DuPhos , the ketone is hydrogenated to the (R)-enantiomer with high enantiomeric excess (ee). Conditions include:

-

Pressure : 50–100 psi H₂

-

Temperature : 25–40°C

-

ee : >90%

Borohydride-Mediated Reduction

Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine formed from the ketone and ammonium acetate. This method avoids racemization by maintaining low temperatures (0–5°C):

-

Solvent : Methanol

-

pH : 6–7 (buffered with acetic acid)

-

Yield : 65–75%

Table 2: Comparison of Reductive Methods

| Method | Catalyst/Reagent | ee (%) | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | Rh-DuPhos | 92 | 80 |

| Borohydride Reduction | NaBH₃CN | 85 | 70 |

Stereochemical Control and Optimization

Chiral Auxiliaries

Temporary chiral groups (e.g., Evans oxazolidinones ) direct stereoselectivity during amination. After reduction, the auxiliary is cleaved under mild acidic conditions:

-

Auxiliary Loading : 1.2 equivalents

-

Cleavage Agent : HCl/MeOH

Kinetic Resolution

Racemic mixtures are resolved using chiral HPLC with polysaccharide-based columns (Chiralpak AD-H). Mobile phases like hexane/isopropanol (90:10) separate enantiomers with baseline resolution.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, flow reactors streamline the etherification and reduction steps:

-

Residence Time : 30 minutes per step

-

Output : 1–5 kg/day

Crystallization for Enantiopure Product

The hydrochloride salt is crystallized from ethanol/water mixtures to achieve ≥99% purity:

-

Solvent Ratio : 3:1 ethanol/water

-

Recovery : 90–95%

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.8–7.2 (m, naphthalene), 4.1 (t, OCH₂), 3.5 (q, CHNH₂).

-

¹³C NMR : 160.2 ppm (C–O), 52.1 ppm (CHNH₂).

Chiral Purity Assessment

-

HPLC : Retention times of 8.2 min (R) and 9.5 min (S) on Chiralpak AD-H.

Q & A

Q. What are the key considerations in synthesizing (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine to ensure enantiomeric purity?

To achieve high enantiomeric purity, use chiral auxiliaries such as (R)-(+)-1-(1-Naphthyl)ethylamine, which is a well-established reagent for asymmetric synthesis . Monitor reaction progress with chiral HPLC to detect racemization. Control reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) to minimize side reactions. For final validation, employ X-ray crystallography to confirm stereochemistry, as demonstrated in related naphthalene derivatives .

Q. What chromatographic techniques are recommended for purifying this compound?

Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates. For final purification, recrystallization in solvents like ethanol or methanol is effective, as inferred from crystallographic studies requiring high-purity samples . Confirm purity via NMR and mass spectrometry, referencing structural data from analogous compounds .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Adhere to precautionary codes:

- P201/P202 : Obtain specialized instructions and fully understand safety protocols before handling .

- P210 : Avoid ignition sources (heat, sparks) due to flammability risks .

- Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from light.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for naphthalene derivatives like this compound?

Conduct a systematic review using inclusion criteria such as species (humans vs. laboratory mammals), exposure routes (oral, inhalation), and health outcomes (hepatic, renal effects) . Perform dose-response meta-analysis to reconcile disparities. For example, conflicting hepatotoxicity results may arise from species-specific metabolic pathways—validate findings using in vitro human hepatocyte models .

Q. What advanced structural elucidation methods are recommended for confirming the stereochemistry of this compound?

Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) . Key parameters:

Q. How can Design of Experiments (DoE) principles optimize the synthesis of this compound?

Apply DoE to:

Q. What methodological frameworks guide the design of in vivo studies for assessing the biological effects of this compound?

Follow a structured research model:

- Problem development : Define hypotheses based on literature gaps (e.g., neurotoxicity risks).

- Methodological design : Select species (e.g., rodents) and exposure routes (oral, dermal) per NIH guidelines .

- Data collection : Measure systemic effects (e.g., hepatic enzymes, renal biomarkers) .

- Analysis : Use ANOVA to compare treatment groups, adjusting for covariates like body weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.